molecular formula C10H9Cl2N B2357126 7-(Chloromethyl)quinoline hydrochloride CAS No. 133739-63-6

7-(Chloromethyl)quinoline hydrochloride

Cat. No. B2357126
CAS RN: 133739-63-6
M. Wt: 214.09
InChI Key: HIVJQKPLTZWOMX-UHFFFAOYSA-N
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Description

7-(Chloromethyl)quinoline hydrochloride is a chemical compound with the CAS Number: 133739-63-6 . It has a molecular weight of 214.09 and is typically found in powder form .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-(Chloromethyl)quinoline hydrochloride, often involves Friedel Crafts reactions . For instance, the synthesis of quinolines can start with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

The molecular structure of 7-(Chloromethyl)quinoline hydrochloride is represented by the Inchi Code: 1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H . This indicates that the compound consists of a quinoline ring with a chloromethyl group attached at the 7th position.


Physical And Chemical Properties Analysis

7-(Chloromethyl)quinoline hydrochloride is a powder at room temperature . It has a molecular weight of 214.09 .

Scientific Research Applications

1. Synthesis and Anticancer Activity

7-(Chloromethyl)quinoline hydrochloride is used in the synthesis of quinoline derivatives, which exhibit significant anticancer activity. For instance, derivatives such as 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid have shown potent effects against various carcinoma cell lines. This indicates the potential of 7-(Chloromethyl)quinoline hydrochloride in the development of novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

2. Cytotoxic Activity

The compound is involved in the synthesis of quinoline derivatives that demonstrate cytotoxic activity. Studies on 7-R-4-substituted quinoline derivatives, including those derived from 7-(Chloromethyl)quinoline, have shown pronounced cytotoxic effects, making them relevant for research in cancer treatment and potentially as phytotoxic agents in agriculture (Kozyr & Romanenko, 2022).

3. Application in Bioimaging

Quinoline derivatives, synthesized using 7-(Chloromethyl)quinoline hydrochloride, have been studied for their photophysical properties, indicating potential as dyes for biomedical applications. These derivatives demonstrate strong blue fluorescence, making them suitable for cell trafficking and pharmacokinetics studies in biological research (Carta, Balasso, Caliceti, & Ferlin, 2015).

4. Antifilarial Agents

This compound is also used in the synthesis of 7-chloro-4-(substituted amino) quinolines, which have been evaluated for their antifilarial activities. Some of these synthesized compounds showed promising results against the filarial parasite Acanthocheilonema viteae in rodents (Tewari, Chauhan, Bhaduri, Fatima, & Chatterjee, 2000).

5. Autophagy Inducing Agents

Research has indicated the use of 7-chloro-4(1H)-quinolone derivatives, synthesized from 7-(Chloromethyl)quinoline hydrochloride, as autophagy-inducing agents targeting ATG5 protein. This has implications in the development of novel antitumor agents with improved pharmacological profiles (Jia, Yu, Huang, Zhang, Qiu, Cao, Du, & Liu, 2020).

6. Corrosion Inhibition

The compound has been studied for its role in synthesizing quinoline derivatives that act as corrosion inhibitors for metals in acidic media. This application is significant in the field of material science and engineering (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, El Louzi, Bougrin, Karrouchi, & Himmi, 2020).

Mechanism of Action

The mechanism of action for quinoline and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the future directions of 7-(Chloromethyl)quinoline hydrochloride could be in the development of new pharmaceuticals and industrial chemicals .

properties

IUPAC Name

7-(chloromethyl)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVJQKPLTZWOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Chloromethyl)quinoline hydrochloride

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